molecular formula C17H17N3O2S B498845 N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B498845
M. Wt: 327.4g/mol
InChI Key: LTORAUVLPMZJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thioacetamides It is characterized by the presence of a benzimidazole ring, a methoxyphenyl group, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioacetamide Linkage Formation: The thioacetamide linkage is introduced by reacting the benzimidazole derivative with a thioacetic acid derivative in the presence of a base such as triethylamine.

    Methoxyphenyl Group Introduction:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole ring or the thioacetamide linkage, resulting in the formation of reduced derivatives.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine, chloromethyl methyl ether, and nitric acid.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives and thioacetamide derivatives.

    Substitution: Functionalized methoxyphenyl derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound exhibits potential as a pharmacophore for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include N-(3-methoxyphenyl)-2-[(1H-benzimidazol-2-yl)thio]acetamide and N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propionamide.

    Uniqueness: The presence of the methoxyphenyl group and the specific thioacetamide linkage in this compound imparts unique chemical and biological properties, distinguishing it from other related compounds.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H17N3O2S/c1-20-15-9-4-3-8-14(15)19-17(20)23-11-16(21)18-12-6-5-7-13(10-12)22-2/h3-10H,11H2,1-2H3,(H,18,21)

InChI Key

LTORAUVLPMZJQY-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=CC=C3)OC

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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